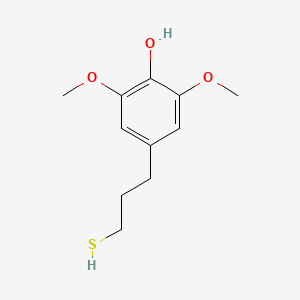
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol is a phenolic compound characterized by the presence of two methoxy groups and a sulfanylpropyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol typically involves the introduction of methoxy groups and a sulfanylpropyl group to a phenol moiety. One common method includes the methylation of hydroxy groups on a phenol ring followed by the introduction of a sulfanylpropyl group through a substitution reaction. Specific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and substitution reactions using continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are essential to minimize by-products and maximize the yield.
化学反応の分析
Types of Reactions
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce thiols.
科学的研究の応用
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfanyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include oxidative stress response or signal transduction mechanisms.
類似化合物との比較
Similar Compounds
2,6-Dimethoxyphenol: Lacks the sulfanylpropyl group, making it less versatile in certain applications.
4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of a sulfanylpropyl group, leading to different chemical properties and reactivity.
Uniqueness
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol is unique due to the presence of both methoxy and sulfanylpropyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
特性
分子式 |
C11H16O3S |
|---|---|
分子量 |
228.31 g/mol |
IUPAC名 |
2,6-dimethoxy-4-(3-sulfanylpropyl)phenol |
InChI |
InChI=1S/C11H16O3S/c1-13-9-6-8(4-3-5-15)7-10(14-2)11(9)12/h6-7,12,15H,3-5H2,1-2H3 |
InChIキー |
RCEBYTFMTAFQAR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)OC)CCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
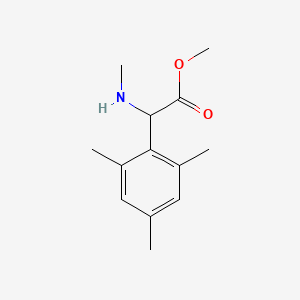
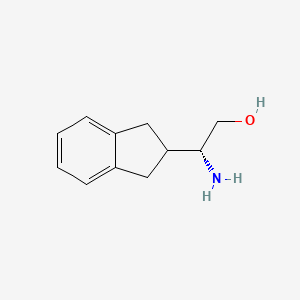
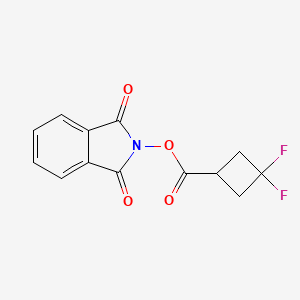
![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)
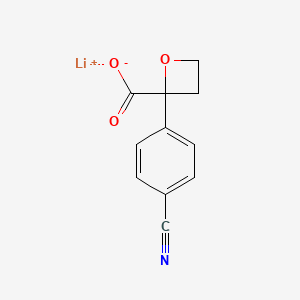
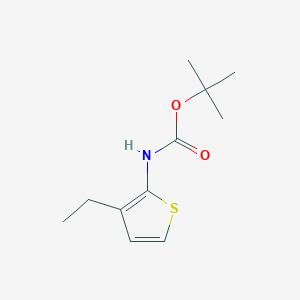

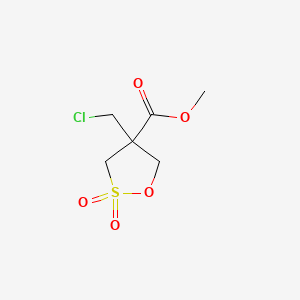
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)
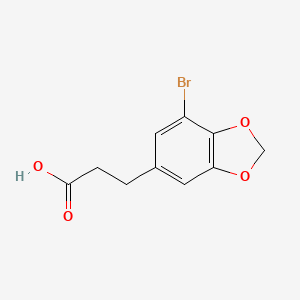
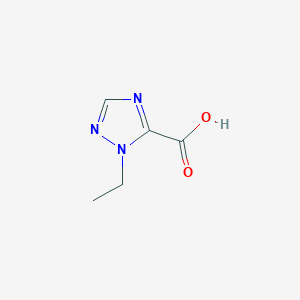

![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
